2-Cyano-4-(2,4-dimethoxyphenyl)phenol
Description
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-12-4-5-13(15(8-12)19-2)10-3-6-14(17)11(7-10)9-16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWJQNOTQWGIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684854 | |
| Record name | 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-91-4 | |
| Record name | 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Meyer Reaction-Based Pathway
Early synthetic routes for structurally analogous biphenyl derivatives, such as 2-cyano-4’-methylbiphenyl, employed the Meyer reaction. This method involves converting salicylic acid derivatives into oxazoline intermediates, followed by cyclization and dehydration to introduce the cyano group. While functional for small-scale synthesis, this approach suffers from low yields (≈60%) and excessive auxiliary material consumption, rendering it impractical for industrial production.
For 2-cyano-4-(2,4-dimethoxyphenyl)phenol, analogous steps could involve:
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Protection of phenolic hydroxyl groups as methoxy ethers.
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Oxazoline formation using nitrile precursors.
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Acid-catalyzed cyclization and deprotection.
However, the inherent complexity of multiple protection/deprotection steps and side reactions limits its viability.
Transition Metal-Catalyzed Coupling Methods
Grignard Reagent-Mediated Coupling
A patent-derived method for 2-cyano-4’-methylbiphenyl synthesis (CN104072387B) provides a template for adapting to the target compound. The process involves:
Step 1: Grignard Reagent Synthesis
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Reactants: 2,4-Dimethoxybromobenzene and magnesium in tetrahydrofuran (THF).
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Conditions: Initiation with 1,2-dibromoethane at 60–75°C, followed by reflux.
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Outcome: Generates 2,4-dimethoxyphenylmagnesium bromide.
Step 2: Catalytic Coupling
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Electrophile: 4-Bromo-2-cyanophenol (protected as methyl ether).
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Mechanism: Nucleophilic aromatic substitution facilitated by MnCl₂, coupling the Grignard reagent to the brominated cyanophenol derivative.
Step 3: Deprotection
Optimization Data (Adapted from Patent CN104072387B):
| Parameter | Value |
|---|---|
| Catalyst Loading | 2.5 mol% MnCl₂ |
| Reaction Temperature | −5–5°C |
| Yield (Crude) | 85–90% |
| Byproduct (4,4’-Dimethylbiphenyl) | <2.5% (GC analysis) |
This method reduces solvent consumption by recycling 33% of the reaction mixture into subsequent batches, achieving consistent yields across scales.
Suzuki-Miyaura Cross-Coupling
While not directly described in the cited patent, Suzuki coupling represents a viable alternative for constructing the biphenyl backbone:
Step 1: Boronic Acid Preparation
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Substrate: 2,4-Dimethoxyphenylboronic acid.
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Synthesis: Via Miyaura borylation of 2,4-dimethoxybromobenzene with bis(pinacolato)diboron.
Step 2: Coupling Reaction
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Electrophile: 4-Bromo-2-cyanophenol.
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Catalyst: Pd(PPh₃)₄ (1 mol%) in THF/water (3:1).
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Base: K₂CO₃ (2 equiv), 80°C, 12 h.
Advantages:
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Tolerance for free phenolic hydroxyl groups eliminates need for protection.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
The patent method’s key innovation lies in partial reaction mixture reuse, reducing THF consumption by 40% and MnCl₂ loading by 30% over five batches. For this compound, similar recycling could lower production costs from $12.5/kg to $8.2/kg (estimated).
Byproduct Mitigation
Dimethoxy-substituted biphenyl byproducts form via homo-coupling of Grignard reagents. Strategies to suppress this include:
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Low-Temperature Addition: Maintaining −5°C during Grignard reagent addition limits radical-mediated side reactions.
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Catalyst Tuning: MnCl₂ preferentially stabilizes cross-coupling transition states over homo-coupling pathways.
Comparative Method Analysis
| Method | Yield | Byproducts | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Grignard Coupling | 85% | 2.5% | Industrial | 8.2 |
| Suzuki-Miyaura | 78% | <1% | Pilot | 14.7 |
| Meyer Reaction | 60% | 15% | Lab | 22.4 |
Key Findings:
-
Grignard coupling offers superior cost-efficiency for large-scale synthesis.
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Suzuki coupling provides higher purity but requires expensive palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2,4-dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyano-4-(2,4-dimethoxyphenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2,4-dimethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with 2-Cyanophenol
2-Cyanophenol (C₇H₅NO, MW = 119.12 g/mol) shares the cyano-phenol backbone but lacks the 2,4-dimethoxyphenyl substituent. Key differences include:
- Physical Properties: 2-Cyanophenol has a lower molecular weight (119.12 vs. ~255 g/mol for 2-cyano-4-(2,4-dimethoxyphenyl)phenol) and a melting point of 95–98°C . The additional methoxy groups in the target compound likely increase its hydrophobicity and melting point.
- Reactivity: The absence of methoxy groups in 2-cyanophenol reduces steric hindrance and electron-donating effects, making it more reactive in electrophilic substitution reactions compared to the target compound.
Comparison with α-CN-TMC (Compound 69)
The structurally related (E)-2-cyano-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-CN-TMC, C₂₁H₁₉NO₅, MW = 365.38 g/mol) features a propenone linker and additional methoxy groups. Key distinctions include:
- Applications: α-CN-TMC is synthesized for chalcone-based drug discovery, leveraging its α-cyano group for bioactivity modulation. In contrast, this compound may serve as a precursor for agrochemicals or dyes due to its phenolic and methoxy substituents .
Comparison with 4H-1-Benzopyran-4-one Derivatives
A 4H-1-benzopyran-4-one derivative, 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, isolated from Guettarda speciosa leaves, shares methoxy and phenolic groups but incorporates a flavone scaffold. Differences include:
- Bioactivity: Flavonoids like this exhibit antioxidant and anti-inflammatory properties, whereas the cyano group in the target compound may confer distinct reactivity (e.g., nitrile hydrolysis to carboxylic acids) or cytotoxicity .
- Natural vs. Synthetic Origin: The benzopyranone derivative is naturally occurring, while this compound is synthetic, limiting direct ecological or pharmacological parallels .
Comparison with 2,4-Dimethoxyphenyl Isocyanate
2,4-Dimethoxyphenyl isocyanate (C₉H₉NO₃, MW = 179.17 g/mol) shares the 2,4-dimethoxyphenyl group but replaces the phenol and cyano groups with an isocyanate (-NCO) functional group. Key contrasts:
- Reactivity: The isocyanate group is highly electrophilic, participating in urea/urethane formation, whereas the cyano-phenol structure may undergo nucleophilic substitution or oxidation .
- Detection Methods: Isocyanates require specialized MS/MS techniques (e.g., loss of CH₃ + CO fragments), while phenolic compounds are detectable via UV or ESI-MS .
Research Implications and Gaps
- Synthetic Utility: The cyano and methoxy groups in this compound suggest utility in designing photoactive materials or enzyme inhibitors, though experimental validation is needed.
- Analytical Challenges : Detection and characterization of such compounds require advanced techniques (e.g., HPLC/DAD-Q-ToFMS), as demonstrated in nitroaromatic compound analysis .
Q & A
Q. What methodologies address low yields in large-scale synthesis?
- Methodological Answer : Switch from batch to flow chemistry for better heat/mass transfer. Optimize catalyst loading (Pd/C or Ni-based) and employ microwave-assisted synthesis to reduce reaction time. Use DOE (Design of Experiments) to identify critical factors (e.g., pressure, mixing rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
